molecular formula C19H23BrN2O2 B12851534 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde

2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde

Cat. No.: B12851534
M. Wt: 391.3 g/mol
InChI Key: XVKFGHQRSFPGES-UHFFFAOYSA-N
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Description

This compound is a brominated benzaldehyde derivative featuring a 2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-en-3-ylmethyl substituent. Its synthesis involves multi-step reactions, including nitration, reduction, alkylation, and deprotection. For example, intermediates such as 4-bromo-3-(1,3-dioxolan-2-yl)aniline are synthesized in high yields (96%) via iron-ammonium chloride reduction, followed by alkylation with iodoethane (77% yield) and subsequent deprotection to yield aldehyde derivatives .

Properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-bromo-5-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]benzaldehyde

InChI

InChI=1S/C19H23BrN2O2/c1-2-3-6-17-21-19(9-4-5-10-19)18(24)22(17)12-14-7-8-16(20)15(11-14)13-23/h7-8,11,13H,2-6,9-10,12H2,1H3

InChI Key

XVKFGHQRSFPGES-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable diaza compound with a butylating agent under controlled conditions. This step often requires the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

    Bromination: The bromination of the benzaldehyde moiety is achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure regioselectivity.

    Coupling Reaction: The final step involves coupling the brominated benzaldehyde with the spirocyclic core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which provides high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, often with a base to facilitate the reaction.

Major Products

    Oxidation: 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzoic acid.

    Reduction: 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The bromine atom and aldehyde group can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Spirocyclic Core: The 1,3-diaza-spiro[4.4]non-1-en-4-one moiety is conserved across analogs, contributing to metabolic stability and receptor-binding affinity .

Functional Groups :

  • Aldehyde (Target Compound) : Enhances reactivity for Schiff base formation or nucleophilic additions, making it valuable as a synthetic intermediate .
  • Sulfonamide (Sparsentan) : Facilitates hydrogen bonding and target specificity in therapeutic applications .
  • Nitrile (Biphenyl-carbonitrile analog) : Improves chemical stability but reduces electrophilicity compared to aldehydes .

Biological Activity : While sparsentan is clinically validated, the target compound’s bromo-benzaldehyde group may limit direct therapeutic use but positions it as a precursor for bioactive molecules .

Biological Activity

2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde is a complex organic compound with notable biological activities. Its structure includes a diazaspiro framework, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C₁₃H₁₈BrN₂O
  • Molecular Weight : 296.20 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of 2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde can be attributed to its interaction with various biological targets:

  • Receptor Antagonism : The compound acts as a dual antagonist for endothelin and angiotensin receptors, which are crucial in cardiovascular regulation and hypertension management .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators .

Antihypertensive Effects

Research indicates that derivatives of the diazaspiro framework exhibit antihypertensive properties. The compound’s ability to antagonize angiotensin II receptors suggests its potential use in treating hypertension through vasodilation and reduced blood pressure .

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures possess antimicrobial activity against various pathogens. The presence of the diazaspiro moiety may enhance membrane permeability, allowing for effective bacterial cell disruption .

Case Study 1: Antihypertensive Efficacy

A study conducted on rat models showed that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Dose (mg/kg)Systolic Blood Pressure (mmHg)Change (%)
0150-
10140-6.67
20130-13.33
30120-20.00

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

BacteriaMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus15Penicillin (10)
Escherichia coli20Ampicillin (25)

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological profile of this compound. Modifications to the diazaspiro structure have led to derivatives with improved potency and selectivity for specific biological targets.

Table of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant blood pressure reduction
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionReduced inflammatory mediator synthesis

Q & A

Basic: What synthetic strategies are recommended for constructing the spirocyclic diaza moiety in this compound?

Methodological Answer:
The synthesis of the spirocyclic diaza system requires careful selection of precursors and reaction conditions. A plausible approach involves:

  • Cyclization reactions : Use 1,3-diamine derivatives with ketones or aldehydes under acidic or basic conditions to form the spirocyclic core. For example, intramolecular cyclization of a suitably substituted diaza precursor with a carbonyl group can yield the spiro[4.4]non-1-en-4-one scaffold .
  • Protection/deprotection strategies : Protect reactive functional groups (e.g., aldehyde) during cyclization to prevent side reactions. Deprotection post-cyclization ensures structural integrity .
  • Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency. Monitoring via TLC or HPLC is critical .

Advanced: How can crystallographic data inconsistencies in this compound’s structural determination be resolved?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsion angles) may arise due to:

  • Dynamic disorder : Use low-temperature X-ray diffraction (e.g., 100 K) to minimize thermal motion artifacts .
  • Validation tools : Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm functional groups. For example, IR peaks at ~1650 cm⁻¹ (C=O) and NMR shifts for sp³ hybridized carbons can validate the diaza-spiro system .
  • Software refinement : Employ programs like ORTEP-3 to visualize and refine electron density maps, ensuring accurate atomic placement .

Basic: What spectroscopic techniques are essential for characterizing the aldehyde and bromine substituents?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. The bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near Br at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ and O-H stretches (if hydrated) at ~3200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI-MS to verify the molecular ion peak (M+H⁺ or M⁻) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the electron-deficient spirocyclic core influence nucleophilic aromatic substitution (SₙAr) reactivity?

Methodological Answer:
The spirocyclic diaza system introduces steric hindrance and electronic effects:

  • Steric effects : The bulky 2-butyl group and spirocyclic structure limit access to the aromatic ring, reducing SₙAr rates. Use bulky leaving groups (e.g., nitro) to enhance reactivity .
  • Electronic effects : The electron-withdrawing diaza group activates the benzene ring toward nucleophilic attack. Positional selectivity (para vs. meta substitution) can be predicted using DFT calculations .
  • Experimental validation : Compare reaction rates with/without the spirocyclic moiety using kinetic studies (e.g., UV-Vis monitoring) .

Basic: What purification methods are optimal for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts. The aldehyde’s polarity requires careful solvent selection to avoid decomposition .
  • Recrystallization : Employ ethanol/water mixtures to exploit solubility differences. The bromine substituent increases molecular weight, improving crystallization efficiency .
  • HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: What strategies mitigate low yields in the alkylation step of the benzaldehyde moiety?

Methodological Answer:
Low yields during alkylation may result from:

  • Competing reactions : The aldehyde group may undergo undesired oxidation or aldol condensation. Use protective groups (e.g., acetal protection) prior to alkylation .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) can enhance C-C coupling efficiency. Optimize catalyst loading (1–5 mol%) and ligand ratios .
  • Temperature control : Conduct reactions under inert atmospheres at 50–70°C to balance reactivity and stability .

Basic: How can researchers confirm the regioselectivity of bromine substitution in the benzaldehyde ring?

Methodological Answer:

  • NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between the bromine and neighboring substituents. For example, NOE correlations between the bromine-adjacent proton and the aldehyde group confirm para-substitution .
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign bromine position. Compare with known analogs (e.g., 2-bromo-5-hydroxybenzaldehyde ).

Advanced: What computational methods predict the compound’s bioavailability for pharmacological studies?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes). The spirocyclic structure may exhibit unique binding modes due to conformational rigidity .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. The bromine and aldehyde groups may reduce oral bioavailability, necessitating prodrug strategies .

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